2-Cyanoisonicotinohydrazide
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Overview
Description
2-Cyanoisonicotinohydrazide is a chemical compound with the molecular formula C7H6N4O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound has gained attention due to its unique chemical structure and properties, making it a valuable intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyanoisonicotinohydrazide typically involves the reaction of 4-cyanopyridine with chloramine gas, followed by hydrolysis of the resulting product with sodium hydroxide . This method is effective and yields a high-purity product suitable for further applications.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoisonicotinohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Cyanoisonicotinohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanoisonicotinohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of mycolic acids in mycobacterial cell walls, which is crucial for its antimicrobial activity . The compound’s ability to form complexes with metal ions also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Isonicotinic acid hydrazide
- Nicotinic acid hydrazide
- 2-Aminoisonicotinohydrazide
- 4-Pyridinecarboxylic acid hydrazide
Uniqueness
2-Cyanoisonicotinohydrazide stands out due to its cyano group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-cyanopyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-4-6-3-5(1-2-10-6)7(12)11-9/h1-3H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYFTPCRSZNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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